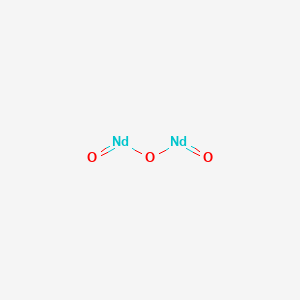
oxo(oxoneodymiooxy)neodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium oxide nanoparticles are a form of neodymium oxide (Nd₂O₃) that have been reduced to the nanoscale. These nanoparticles exhibit unique physical and chemical properties due to their small size and high surface area. Neodymium oxide is a rare earth compound that appears as a purple powder and is known for its applications in various fields such as optics, electronics, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium oxide nanoparticles can be synthesized using several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce nanoparticles.
Co-precipitation Method: This method uses precipitating agents to form insoluble neodymium compounds, which are then calcined to obtain neodymium oxide nanoparticles.
Chemical Vapor Deposition (CVD): In this process, gaseous precursors react on a substrate to form a thin film of neodymium oxide.
Industrial Production Methods: Industrial production of neodymium oxide nanoparticles often involves large-scale sol-gel or co-precipitation methods due to their simplicity and cost-effectiveness. These methods allow for the production of high-purity nanoparticles with controlled size and morphology .
Chemical Reactions Analysis
Types of Reactions: Neodymium oxide nanoparticles undergo various chemical reactions, including:
Oxidation: Neodymium oxide can react with oxygen to form higher oxides under specific conditions.
Reduction: It can be reduced to neodymium metal using strong reducing agents.
Substitution: Neodymium oxide can participate in substitution reactions with other metal oxides.
Common Reagents and Conditions:
Oxidation: Requires an oxygen-rich environment and elevated temperatures.
Reduction: Typically involves hydrogen gas or other reducing agents at high temperatures.
Substitution: Often conducted in the presence of other metal oxides and at high temperatures.
Major Products:
Oxidation: Higher oxides of neodymium.
Reduction: Neodymium metal.
Substitution: Mixed metal oxides.
Scientific Research Applications
Neodymium oxide nanoparticles have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which neodymium oxide nanoparticles exert their effects varies depending on the application:
Catalysis: They provide active sites for chemical reactions, enhancing reaction rates and selectivity.
Drug Delivery: Their small size allows them to penetrate biological barriers and deliver therapeutic agents directly to target cells.
Photodynamic Therapy: They generate reactive oxygen species when exposed to light, which can kill cancer cells.
Comparison with Similar Compounds
Neodymium oxide nanoparticles can be compared with other rare earth oxide nanoparticles such as:
Cerium Oxide (CeO₂): Known for its catalytic and antioxidant properties.
Lanthanum Oxide (La₂O₃): Used in optical and electronic applications.
Yttrium Oxide (Y₂O₃): Utilized in phosphors and ceramics.
Uniqueness: Neodymium oxide nanoparticles are unique due to their strong magnetic properties and high efficiency in solid-state lasers, making them particularly valuable in advanced technological applications .
Properties
IUPAC Name |
oxo(oxoneodymiooxy)neodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPPDPSYLUIKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Nd]O[Nd]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051479 |
Source


|
| Record name | Neodymium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313-97-9 |
Source


|
| Record name | Neodymium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
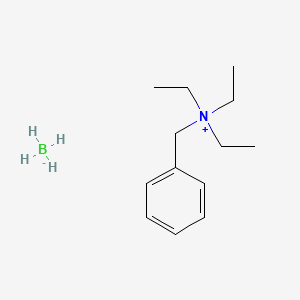
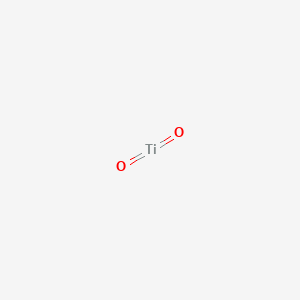

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B7800778.png)
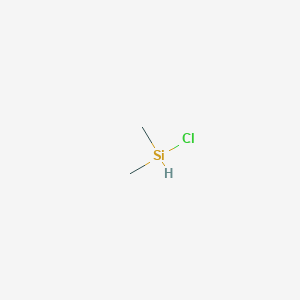

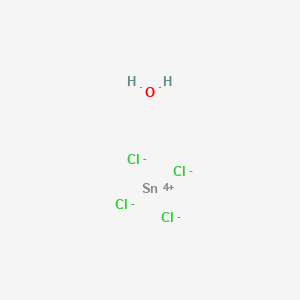
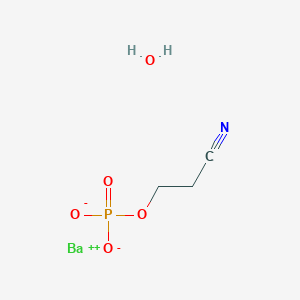
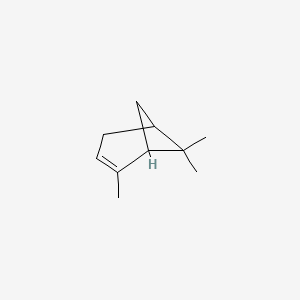
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)
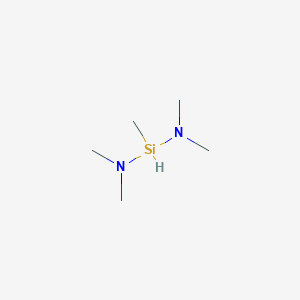
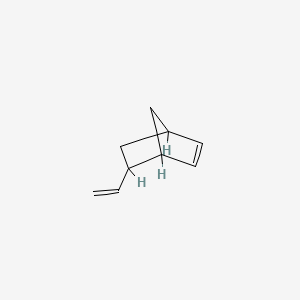
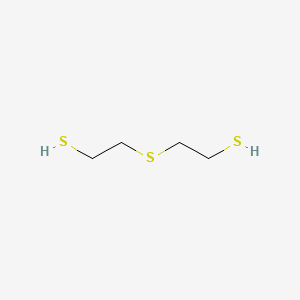
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)
